molecular formula C19H16O3 B5484989 3-BENZOFURAN-2-YL-1-(2-HYDROXY-4,5-DIMETHYL-PHENYL)-PROPENONE

3-BENZOFURAN-2-YL-1-(2-HYDROXY-4,5-DIMETHYL-PHENYL)-PROPENONE

Cat. No.: B5484989
M. Wt: 292.3 g/mol
InChI Key: JTEKWRBWTNXNPR-BQYQJAHWSA-N
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Description

3-BENZOFURAN-2-YL-1-(2-HYDROXY-4,5-DIMETHYL-PHENYL)-PROPENONE is an organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOFURAN-2-YL-1-(2-HYDROXY-4,5-DIMETHYL-PHENYL)-PROPENONE typically involves the condensation of benzofuran derivatives with appropriate aldehydes or ketones under acidic or basic conditions. Common reagents include:

    Benzofuran: The starting material.

    Aldehydes/Ketones: Such as 2-hydroxy-4,5-dimethylbenzaldehyde.

    Catalysts: Acidic or basic catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include:

    High-pressure reactors: To increase reaction rates.

    Purification techniques: Such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, etc.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Pharmacology: Studied for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Medicine

    Drug Development: Potential lead compound for the development of new drugs.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-BENZOFURAN-2-YL-1-(2-HYDROXY-4,5-DIMETHYL-PHENYL)-PROPENONE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound.

    2-Hydroxybenzofuran: A hydroxylated derivative.

    4,5-Dimethylbenzofuran: A methylated derivative.

Uniqueness

3-BENZOFURAN-2-YL-1-(2-HYDROXY-4,5-DIMETHYL-PHENYL)-PROPENONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives.

Properties

IUPAC Name

(E)-3-(1-benzofuran-2-yl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-12-9-16(18(21)10-13(12)2)17(20)8-7-15-11-14-5-3-4-6-19(14)22-15/h3-11,21H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEKWRBWTNXNPR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)C(=O)C=CC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)O)C(=O)/C=C/C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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